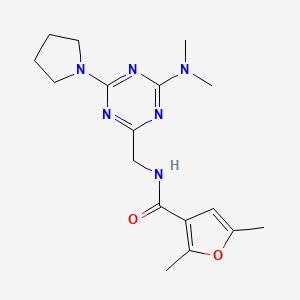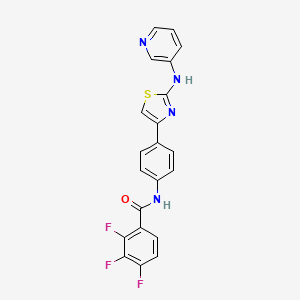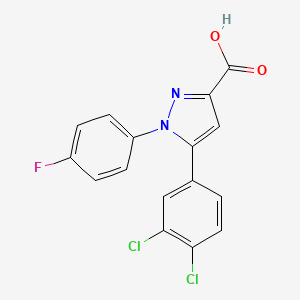
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound with unique chemical properties. This compound belongs to a class of molecules that are characterized by the presence of a triazine ring, a pyrrolidine group, and a furan ring, which together confer interesting reactivity and potential for various applications in science and industry.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, beginning with the preparation of the triazine core. This is often done through the reaction of cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions to introduce the necessary functional groups. Subsequent steps involve the formation of the furan carboxamide moiety through reactions that might include esterification, amidation, and cyclization. Key reagents often used include dimethylformamide, dicyclohexylcarbodiimide, and catalytic amounts of acids or bases to facilitate the transformations.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized for yield and purity by employing continuous flow chemistry techniques, advanced separation methods, and efficient recycling of reagents. Industrial synthesis would also focus on reducing the environmental impact, such as minimizing the use of hazardous solvents and ensuring proper waste management.
化学反应分析
Types of Reactions N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of reactions including:
Oxidation
: In the presence of strong oxidizing agents, it might oxidize to form corresponding N-oxide derivatives.
Reduction
: Reduction reactions could involve the conversion of the triazine ring or the carboxamide functional group to amines.
Substitution
: The compound can participate in nucleophilic substitution reactions, especially due to the electron-withdrawing nature of the triazine ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a suitable catalyst for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions vary but often include specific temperature, pressure, and solvent systems to optimize the reactions.
Major Products Formed from These Reactions
Major products depend on the specific reaction conditions but might include N-oxide derivatives, amine derivatives from reductions, and various substituted derivatives from nucleophilic substitution reactions.
科学研究应用
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide finds applications across various fields:
Chemistry
: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology
: Investigated for its potential as a bioactive molecule, particularly in drug development and as a ligand in biochemical assays.
Medicine
: Potential therapeutic applications include use as an antitumor agent, an antibiotic, or in other pharmaceutical formulations.
Industry
: Utilized in the manufacture of specialty chemicals and materials with unique properties.
作用机制
The compound's mechanism of action involves interactions at the molecular level, often targeting specific proteins or enzymes due to its unique structural features. For example, the triazine ring can interact with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. These interactions can disrupt biological pathways, leading to the compound’s desired effects.
相似化合物的比较
Compared to other compounds with similar triazine or furan structures, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide stands out due to the combination of functional groups which confer unique reactivity and biological activity. Similar compounds might include:
1,3,5-Triazine derivatives
: Such as cyanuric chloride or melamine, which also contain the triazine ring but differ in functional groups.
Furan derivatives
: Like furfural or furan-2-carboxylic acid, which contain the furan ring but lack the triazine and pyrrolidine components.
Amines and amides
: Compounds like dimethylamine or acetamide, which share some functional groups but differ significantly in overall structure.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-11-9-13(12(2)25-11)15(24)18-10-14-19-16(22(3)4)21-17(20-14)23-7-5-6-8-23/h9H,5-8,10H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWUGXTWVUYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2697717.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2697718.png)

![6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide](/img/structure/B2697722.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2697723.png)



![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2697728.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2697730.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2697734.png)

